molecular formula C9H10BrNO2 B1400784 Ethyl 5-bromo-4-methylpicolinate CAS No. 1122090-39-4

Ethyl 5-bromo-4-methylpicolinate

Cat. No. B1400784
CAS RN: 1122090-39-4
M. Wt: 244.08 g/mol
InChI Key: VFJXPOLLIIQEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-4-methylpicolinate is 1S/C9H10BrNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-4-methylpicolinate is a solid substance . It has a molecular weight of 244.09 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 5-bromo-4-methylpicolinate is involved in the synthesis of various chemical compounds. For example, it has been used in the creation of benzo[b]thiophen derivatives, as described in a study by Chapman et al. (1971), where it was converted into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives (Chapman, Clarke, Gore, & Sharma, 1971). Additionally, Jiang et al. (2015) utilized a related compound in the efficient synthesis of pyrrolo[2,3-d]pyrimidines, highlighting the versatility of these types of compounds in chemical synthesis (Jiang, Sun, Jiang, & Ma, 2015).

Crystallography and Spectral Studies

In crystallography and spectral studies, derivatives of Ethyl 5-bromo-4-methylpicolinate have been synthesized and analyzed. Luo et al. (2019) conducted a study where they synthesized a new derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, and performed single crystal X-ray analysis along with vibrational spectral studies (Luo, Ma, Zhou, & Huang, 2019).

Medicinal Chemistry and Biological Activities

In the field of medicinal chemistry, derivatives of Ethyl 5-bromo-4-methylpicolinate have been explored for their potential biological activities. Abdel‐Wadood et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which displayed potent antibacterial activity and anti-inflammatory effects (Abdel‐Wadood, Abdel-Monem, Fahmy, & Geies, 2014).

Fluorescence Spectroscopy

Ethyl 5-bromo-4-methylpicolinate derivatives have applications in fluorescence spectroscopy. Smeyanov et al. (2017) conducted a study on mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, demonstrating their potential in this field (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Pharmacological Research

In pharmacological research, compounds related to Ethyl 5-bromo-4-methylpicolinate have been synthesized and tested for various activities. A study by Rajveer et al. (2010) focused on synthesizing 6-bromo quinazolinone derivatives, known for their anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with skin or hair, contaminated clothing should be immediately removed and the skin should be rinsed with water (P303 + P361 + P353) .

properties

IUPAC Name

ethyl 5-bromo-4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJXPOLLIIQEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of crude 5-bromo-4-methyl-pyridine-2-carboxylic acid (10.9 g, as potassium salt, approximately 35.5 mmol) in ethanol (120 mL), H2SO4 (0.5 mL) is added. The mixture is stirred at 70° C. for 18 h. The pH of the clear solution is adjusted to pH 9 by adding sat. aq. NaHCO3-solution and the mixture was extracted with diethyl ether (3×300 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated to give 5-bromo-4-methyl-pyridine-2-carboxylic acid ethyl ester (8.20 g) as a green oil; LC-MS: tR=0.87 min, [M+1]+=243.91.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-4-methylpicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-4-methylpicolinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-4-methylpicolinate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-4-methylpicolinate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-4-methylpicolinate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-4-methylpicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.